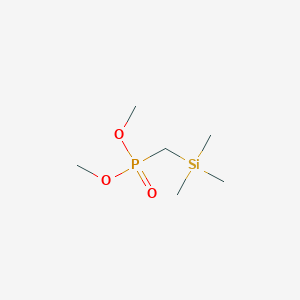

Dimethyl trimethylsilylmethylphosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethoxyphosphorylmethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17O3PSi/c1-8-10(7,9-2)6-11(3,4)5/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHFBIHXALNDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C[Si](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17O3PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401762 | |

| Record name | Dimethyl trimethylsilylmethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13433-42-6 | |

| Record name | Dimethyl trimethylsilylmethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl trimethylsilylmethylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of Dimethyl trimethylsilylmethylphosphonate

An In-Depth Technical Guide to the Synthesis and Characterization of Dimethyl trimethylsilylmethylphosphonate

Executive Summary: This guide provides a comprehensive technical overview of the , a key organophosphorus compound utilized in advanced organic synthesis. Primarily focusing on the robust and widely applied Michaelis-Arbuzov reaction, this document details the underlying mechanism, provides a step-by-step experimental protocol, and outlines a full suite of analytical techniques for structural verification and purity assessment. The intended audience—researchers, chemists, and drug development professionals—will find field-proven insights into the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Introduction

α-Silylphosphonates are a versatile class of compounds that bridge silicon and phosphorus chemistry, offering unique reactivity for the synthesis of complex organic molecules. Among them, this compound [(CH₃)₃SiCH₂P(O)(OCH₃)₂] stands out as a valuable reagent, most notably as a precursor to the Peterson and Horner-Wadsworth-Emmons olefination reagents. Its utility in creating α,β-unsaturated esters and other vinyl compounds makes it a critical tool in natural product synthesis and medicinal chemistry.

This guide serves as a senior application scientist's perspective on the reliable synthesis and rigorous characterization of this reagent. We will explore the primary synthetic route, explain the critical parameters for success, and detail the analytical workflow required to validate the final product's identity and purity.

Synthetic Methodologies: The Michaelis-Arbuzov Reaction

The formation of a carbon-phosphorus bond is most effectively achieved through the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov.[1]

Reaction Principle and Mechanism

The reaction involves the treatment of a trivalent phosphorus ester, such as a trialkyl phosphite, with an alkyl halide.[2] The mechanism proceeds in two distinct Sₙ2 steps:

-

Nucleophilic Attack: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a tetra-coordinate phosphonium salt intermediate.[1]

-

Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the electrophilic alkyl carbons of the phosphite ester groups. This results in the formation of the pentavalent phosphonate product and a new alkyl halide byproduct.[1][3]

This transformation is thermodynamically driven by the formation of the very stable phosphoryl (P=O) double bond.

Caption: The two-step Sₙ2 mechanism of the Michaelis-Arbuzov reaction.

Application to this compound Synthesis

For the target molecule, the specific reactants are trimethyl phosphite and (chloromethyl)trimethylsilane.

-

(Chloromethyl)trimethylsilane: This is an excellent substrate. The silicon atom stabilizes the transition state of the initial Sₙ2 attack, and the chlorine is a good leaving group.

-

Trimethyl phosphite: This is a highly reactive phosphite. The methyl groups are sterically unhindered and are readily attacked by the chloride ion in the dealkylation step, leading to the formation of the volatile and easily removable byproduct, methyl chloride.

While the Michaelis-Becker reaction, which involves a pre-formed sodium dialkyl phosphite, is a viable alternative, the classic Arbuzov pathway is generally preferred for this substrate due to its operational simplicity and typically high yields.[4][5]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, coupled with the subsequent characterization, ensures the reliable synthesis of the target compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Trimethyl phosphite, (CH₃O)₃P | ≥97% | Sigma-Aldrich | Acrid odor; handle in a fume hood. |

| (Chloromethyl)trimethylsilane | ≥98% | Sigma-Aldrich | Moisture sensitive. |

| Round-bottom flask (250 mL) | - | - | Must be oven-dried before use. |

| Reflux condenser | - | - | With drying tube (CaCl₂ or Drierite). |

| Magnetic stirrer and stir bar | - | - | - |

| Heating mantle with controller | - | - | For precise temperature control. |

| Inert gas supply (N₂ or Ar) | High purity | - | For maintaining an anhydrous environment. |

| Vacuum distillation apparatus | - | - | For purification. |

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Preparation: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet and drying tube, and a stopper. Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon.

-

Charging Reagents: To the flask, add (chloromethyl)trimethylsilane (e.g., 0.1 mol). Via syringe or dropping funnel, add an excess of trimethyl phosphite (e.g., 0.12 to 0.15 mol). The excess phosphite ensures complete consumption of the starting halide and can be easily removed later due to its volatility.

-

Reaction Conditions: With gentle stirring, heat the reaction mixture to a steady reflux (typically 110-120 °C). The reaction progress is marked by the evolution of methyl chloride gas, which can be vented through the drying tube into the fume hood. Maintain the reflux for 12-18 hours.[6]

-

Reaction Monitoring (Optional): To precisely determine the reaction endpoint, a small aliquot can be carefully withdrawn, diluted in CDCl₃, and analyzed by ³¹P NMR. The disappearance of the trimethyl phosphite signal (around +140 ppm) and the appearance of the product phosphonate signal (around +25-30 ppm) indicates completion.

-

Work-up and Purification: After cooling the reaction to room temperature, the excess trimethyl phosphite is removed under reduced pressure using a rotary evaporator. The remaining crude oil is then purified by vacuum distillation.[7][8] The product is a colorless liquid with a high boiling point, allowing for efficient separation from any minor, more volatile impurities. A typical yield is in the range of 75-90%.

Comprehensive Characterization

Rigorous characterization is non-negotiable for confirming the structure and purity of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive analytical tool for this molecule.[6] Spectra should be recorded in a deuterated solvent such as chloroform (CDCl₃).

-

³¹P NMR: This is the simplest and most direct confirmation. A proton-decoupled ³¹P NMR spectrum will show a single sharp resonance.[9] The chemical shift is highly characteristic of the phosphonate environment.

-

¹H NMR: The proton spectrum provides detailed structural information through chemical shifts, integration, and splitting patterns (J-coupling) to the phosphorus atom.[10][11]

-

¹³C NMR: The carbon spectrum complements the proton data, with characteristic splitting observed for carbons directly bonded to or near the phosphorus atom.

Table 1: Expected NMR Data for this compound in CDCl₃

| Nucleus | Signal Type | Approx. δ (ppm) | Coupling Constant (J, Hz) | Assignment |

| ³¹P | Singlet | 25 – 30 | - | P=O |

| ¹H | Singlet | ~0.1 | - | 9H, -Si(CH ₃)₃ |

| Doublet | ~1.2 | ²J(P,H) ≈ 14 Hz | 2H, -CH ₂-P | |

| Doublet | ~3.7 | ³J(P,H) ≈ 11 Hz | 6H, -P(O)(OCH ₃)₂ | |

| ¹³C | Singlet | ~ -1.5 | - | -C H₃ (TMS) |

| Doublet | ~15 | ¹J(P,C) ≈ 140 Hz | -C H₂-P | |

| Doublet | ~52 | ²J(P,C) ≈ 6 Hz | -OC H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. The spectrum is typically recorded on a neat liquid film between salt plates.

Table 2: Key IR Absorption Bands [12][13]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2960 | Medium | C-H stretch | -CH₃ (methoxy & silyl) |

| ~1250 | Strong | P=O stretch | Phosphoryl |

| ~1260, ~840 | Strong | Si-C stretch / rock | -Si(CH₃)₃ |

| ~1030 | Strong | P-O-C stretch (asymmetric) | Phosphonate ester |

The most diagnostic peak is the intense phosphoryl (P=O) stretch around 1250 cm⁻¹. Its presence is a strong indicator of a successful Arbuzov reaction.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.[14][15]

Table 3: Expected Mass Spectrometry Data

| Technique | Ion | Expected m/z | Notes |

| EI or CI | [M+H]⁺ | 197.07 | Molecular ion peak (protonated) |

| High-Resolution | C₅H₁₆O₃PSi⁺ | 197.0655 | Confirms elemental composition |

| Fragmentation | [M-CH₃]⁺ | 181 | Loss of a methyl group from TMS |

| [Si(CH₃)₃]⁺ | 73 | Characteristic trimethylsilyl cation |

Safety, Handling, and Storage

-

Safety: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Trimethyl phosphite has a pungent, unpleasant odor and is flammable. (Chloromethyl)trimethylsilane is a lachrymator and is moisture-sensitive.

-

Handling: Due to the moisture sensitivity of the starting silane and the potential for hydrolysis of the product, all operations should be conducted under anhydrous conditions.

-

Storage: The final product, this compound, should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent degradation.

Conclusion

The synthesis of this compound via the Michaelis-Arbuzov reaction is a reliable and high-yielding process that provides access to a valuable synthetic building block. The causality of the reaction is well-understood, proceeding through a robust two-step Sₙ2 mechanism. By following the detailed experimental protocol and employing a comprehensive suite of characterization techniques—primarily multinuclear NMR, but also IR and MS—researchers can confidently prepare and validate this reagent. The data and procedures outlined in this guide provide a self-validating framework for its successful implementation in a research or drug development setting.

References

-

MDPI. (n.d.). Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method. Retrieved from [Link]

-

ResearchGate. (2019). Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles. Retrieved from [Link]

- Google Patents. (n.d.). CN102964382A - Method for synthesizing dimethyl methylphosphonate.

-

ResearchGate. (n.d.). Synthesis and Characterization of a Flame Retardant Dimethyl Methyl Phosphonate (DMMP) and its Application in FRP. Retrieved from [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

PubMed. (1988). Further investigation of the use of dimethyl methylphosphonate as a 31P-NMR probe of red cell volume. Retrieved from [Link]

-

SpectraBase. (n.d.). Dimethyl (trimethylsilyloxycarbonyl-methyl)phosphonate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). CN102796136A - Synthesis method of dimethylheptyl methylphosphonate.

- Google Patents. (n.d.). CN104693235A - Method for producing dimethyl phosphate and by-products such as hydrochloric acid and methyl chloride.

-

National Institutes of Health. (n.d.). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Retrieved from [Link]

-

NIST WebBook. (n.d.). Dimethyl methylphosphonate. Retrieved from [Link]

-

PubMed. (n.d.). Infrared spectroscopy of competitive interactions between liquid crystals, metal salts, and dimethyl methylphosphonate at surfaces. Retrieved from [Link]

-

PubMed. (2021). Understanding Dimethyl Methylphosphonate Adsorption and Decomposition on Mesoporous CeO2. Retrieved from [Link]

-

ResearchGate. (n.d.). Phase-Transfer-Catalyzed Michaelis-Becker Synthesis of Dialkyl Methyl Phosphonates. Retrieved from [Link]

-

NMR Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

International Journal of Current Microbiology and Applied Sciences. (n.d.). Gas Chromatography-Mass Spectrometry Determination of Organophosphate Pesticide Residues in water of the irrigation canals in th. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S6: 1 H NMR spectrum of diethyl dimethyl malonate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Lanthanide anilido complexes: synthesis, characterization, and as highly efficient catalysts for hydrophosphonylation of aldehydes and unactivated ketones - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 31P NMR Study on Some Phosphorus-Containing Compounds. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Dimethyl methylphosphonate – Knowledge and References. Retrieved from [Link]

-

ScholarWorks at University of Montana. (n.d.). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Retrieved from [Link]

-

ChemRxiv. (2024). DFT Study of the Arbuzov Reaction Mechanism between Ethyl Halogenides and Trimethoxyphosphine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. Retrieved from [Link]

-

MDPI. (2022). Study of the Chemical Ionization of Organophosphate Esters in Air Using Selected Ion Flow Tube–Mass Spectrometry for Direct Analysis. Retrieved from [Link]

-

MDPI. (2023). Detection of Dimethyl Methyl Phosphonate by Silica Molecularly Imprinted Materials. Retrieved from [Link]

- Google Patents. (n.d.). CN106187775B - Method for purifying dimethyl maleate.

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. Retrieved from [Link]

-

ACS Publications. (n.d.). The Mass Spectra of Some Organophosphorus Pesticide Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of sodium sulfanilate, dimethyl hydroxymethylphosphonate, CTSG and CTSGP. Retrieved from [Link]

-

PubMed. (2020). Kinetics of Dimethyl Methylphosphonate Adsorption and Decomposition on Zirconium Hydroxide Using Variable Temperature In Situ Attenuated Total Reflection Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of phosphonic acid compounds via Michaelis-Becker reaction. Retrieved from [Link]

-

National Institutes of Health. (2019). Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents [patents.google.com]

- 8. Dimethyl methylphosphonate synthesis - chemicalbook [chemicalbook.com]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. spectrabase.com [spectrabase.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Infrared spectroscopy of competitive interactions between liquid crystals, metal salts, and dimethyl methylphosphonate at surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetics of Dimethyl Methylphosphonate Adsorption and Decomposition on Zirconium Hydroxide Using Variable Temperature In Situ Attenuated Total Reflection Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholarworks.umt.edu [scholarworks.umt.edu]

physical and chemical properties of Dimethyl trimethylsilylmethylphosphonate

An In-depth Technical Guide to the Physicochemical Properties and Applications of Dimethyl trimethylsilylmethylphosphonate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

This compound, with the CAS Number 13433-42-6, is a versatile organophosphorus-silicon reagent that has carved a niche in modern organic synthesis.[1] Its unique structure, combining a phosphonate ester with a trimethylsilyl group, makes it a valuable precursor for the synthesis of vinylsilanes through the Horner-Wadsworth-Emmons (HWE) reaction. Vinylsilanes are highly useful intermediates, participating in a wide array of chemical transformations including electrophilic substitution, cross-coupling reactions, and epoxidations. This guide provides a comprehensive overview of the reagent's core properties, spectroscopic signature, synthesis, and practical application, grounded in established chemical principles to empower researchers in leveraging its full synthetic potential.

Physicochemical and Safety Profile

A thorough understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe utilization in a laboratory setting.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for handling, purification (e.g., distillation), and reaction setup.

| Property | Value | Source |

| Molecular Formula | C₆H₁₇O₃PSi | [1] |

| Molecular Weight | 196.26 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [2] |

| Boiling Point | 111-114 °C @ 21.5 mmHg | [2] |

| Density | 1.024 g/mL @ 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.433 | [2] |

| IUPAC Name | dimethoxyphosphorylmethyl(trimethyl)silane | [1] |

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[1]

Spectroscopic Characterization

The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. The following analysis is based on established data for the compound and closely related structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a clear map of the proton environments.

-

~3.7 ppm (d, 6H, ³JP-H ≈ 11 Hz): This doublet corresponds to the six protons of the two methoxy (-OCH₃) groups. The signal is split into a doublet by the phosphorus nucleus with a characteristic three-bond coupling constant.

-

~1.0 ppm (d, 2H, ²JP-H ≈ 18-22 Hz): This signal represents the two protons of the methylene bridge (-CH₂-) between the phosphorus and silicon atoms. The significant two-bond coupling to phosphorus results in a distinct doublet.

-

~0.1 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. The absence of coupling to phosphorus is expected due to the number of intervening bonds.

-

-

¹³C NMR: The carbon spectrum complements the ¹H NMR data.

-

~52 ppm (d, JP-C ≈ 6-7 Hz): The two equivalent methoxy carbons, showing coupling to the phosphorus atom.

-

~15 ppm (d, ¹JP-C ≈ 135-145 Hz): The methylene bridge carbon, which exhibits a very large one-bond coupling constant to the phosphorus nucleus. This is a highly characteristic signal.

-

~ -1.5 ppm (s): The three equivalent methyl carbons of the trimethylsilyl group.

-

-

³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds.

-

~25-30 ppm (s): this compound is expected to show a single resonance in this region, referenced to 85% H₃PO₄. This chemical shift is typical for alkylphosphonates.

-

Infrared (IR) Spectroscopy

The IR spectrum reveals key functional groups within the molecule.

-

~2950-2850 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.

-

~1250 cm⁻¹ (strong): A very strong and sharp absorption characteristic of the P=O (phosphoryl) stretch. This is often the most prominent peak in the spectrum.

-

~1250 cm⁻¹ (sharp): Coinciding with the P=O stretch is the characteristic Si-CH₃ deformation, which is also strong and sharp.

-

~1030-1050 cm⁻¹ (strong): Strong P-O-C stretching vibrations.

-

~840-860 cm⁻¹ (strong): Si-C stretching vibration of the trimethylsilyl group.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry typically results in fragmentation that is characteristic of the structure.

-

m/z 181 [M-CH₃]⁺: Loss of a methyl radical from the parent ion is a common fragmentation pathway.[1]

-

m/z 151: Further fragmentation can lead to this ion.[1]

-

m/z 123: Another significant fragment observed in the spectrum.[1]

-

m/z 73 [Si(CH₃)₃]⁺: The trimethylsilyl cation is a very common and stable fragment, often appearing as a base peak or a very intense signal in the mass spectra of silylated compounds.

Synthesis and Experimental Protocols

The synthesis and subsequent use of this compound are straightforward for a researcher trained in standard organic synthesis techniques.

Synthesis via Michaelis-Arbuzov Reaction

The most common and efficient method for preparing α-silylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In this case, trimethyl phosphite serves as the nucleophilic phosphorus source and (chloromethyl)trimethylsilane is the electrophile.

}

Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen.

-

Charging Reagents: Charge the flask with (chloromethyl)trimethylsilane (1.0 eq) and trimethyl phosphite (1.1-1.2 eq). Causality: A slight excess of the lower-boiling trimethyl phosphite ensures complete consumption of the halide and is easily removed during workup.

-

Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) with stirring. The Michaelis-Arbuzov reaction is thermally driven. Monitor the reaction progress by ³¹P NMR; the disappearance of the trimethyl phosphite signal (~140 ppm) and the appearance of the product signal (~28 ppm) indicates completion. The reaction typically takes 12-24 hours.

-

Workup and Purification: a. Cool the reaction mixture to room temperature. b. Remove the volatile byproduct (chloromethane) and excess trimethyl phosphite by distillation at atmospheric pressure. c. The remaining crude product is purified by vacuum distillation (e.g., 111-114 °C at 21.5 mmHg) to yield the final product as a clear, colorless liquid.[2]

Application in Horner-Wadsworth-Emmons Olefination

The primary utility of this reagent is its role in the Horner-Wadsworth-Emmons (HWE) reaction to produce vinylsilanes. The reaction begins with the deprotonation of the phosphonate at the α-carbon using a strong base, generating a highly nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone. The resulting betaine intermediate collapses through a four-membered oxaphosphetane ring to yield the alkene and a water-soluble phosphate byproduct, which simplifies purification. The reaction generally shows high selectivity for the (E)-alkene.[3]

}

Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: HWE Reaction with Benzaldehyde

-

Setup: Equip a 100 mL oven-dried, three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer.

-

Base Suspension: Under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the flask. Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes via cannula. Add anhydrous tetrahydrofuran (THF, 20 mL). Causality: Anhydrous conditions are critical as the phosphonate carbanion is a strong base and will be quenched by protic solvents like water or alcohols.

-

Carbanion Formation: Cool the NaH suspension to 0 °C in an ice bath. Add this compound (1.0 eq) dropwise via syringe over 10 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

-

Aldehyde Addition: Cool the resulting carbanion solution back to 0 °C. Add benzaldehyde (1.05 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Workup and Purification: a. Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. d. The crude product can be purified by silica gel column chromatography to yield (E)-β-(trimethylsilyl)styrene.

Conclusion

This compound is a powerful and reliable reagent for the stereoselective synthesis of (E)-vinylsilanes. Its preparation via the robust Michaelis-Arbuzov reaction and its application in the high-yielding Horner-Wadsworth-Emmons olefination make it an accessible tool for synthetic chemists. The straightforward purification, facilitated by the water-soluble nature of the phosphate byproduct, further enhances its appeal. A comprehensive understanding of its physical properties, spectroscopic signatures, and safe handling procedures, as detailed in this guide, will enable researchers to confidently incorporate this valuable reagent into their synthetic strategies for accessing complex molecular targets.

References

- Google Patents. (n.d.). Method for synthesizing dimethyl methylphosphonate. CN102964382A.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4305701, this compound. Retrieved from [Link]

- Pineiro, M. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Synthesis, 9(5), 638-661.

-

Wang, Z., et al. (2018). Electron Spectroscopy and Computational Studies of Dimethyl Methylphosphonate. eScholarship, University of California. Retrieved from [Link]

- Thiemann, T., et al. (2014). Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. Journal of Chemical Research, 38(8), 453-463.

-

Chemeurope.com. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

- MDPI. (2023).

-

National Institute of Standards and Technology. (n.d.). Dimethyl methylphosphonate. NIST Chemistry WebBook. Retrieved from [Link]

- Savignac, P., & El-Kacemi, H. (2015). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group.

- DeepDyve. (1988). Total synthesis of (.+-.)-dimethyl jaconate. The Journal of Organic Chemistry, 53(21), 5094-5096.

- Samuilov, Y. D., & Samuilov, A. Y. (2024). Reaction of N-methylformamide with dimethyl carbonate: a DFT study. Theoretical Chemistry Accounts, 143(9).

-

MOLBASE. (n.d.). 3-bromo-2,3-dihydrothiophene 1,1-dioxide. Retrieved from [Link]

Sources

Dimethyl trimethylsilylmethylphosphonate CAS number and synonyms

An In-depth Technical Guide to Dimethyl trimethylsilylmethylphosphonate

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a versatile reagent in modern organic synthesis. The document covers its chemical identity, a detailed synthesis protocol, its principal applications in constructing valuable molecular scaffolds, and essential safety information.

Chemical Identity and Properties

This compound is an organophosphorus and organosilicon compound. Its structure combines the reactivity of a phosphonate ester with the unique properties of a silyl group, making it a valuable synthetic intermediate.

Chemical Abstract Service (CAS) Number : 13433-42-6[1]

Synonyms :

The table below summarizes the core physicochemical properties of the compound.

| Property | Value | Source |

| IUPAC Name | dimethoxyphosphorylmethyl(trimethyl)silane | PubChem[1] |

| Molecular Formula | C₆H₁₇O₃PSi | PubChem[1] |

| Molecular Weight | 196.26 g/mol | PubChem[1] |

| Canonical SMILES | COP(=O)(C(C)C)OC | PubChem[1] |

| InChI Key | QBHFBIHXALNDCB-UHFFFAOYSA-N | PubChem[1] |

Synthesis Protocol: Lithiation of Dimethyl Methylphosphonate

The most common and efficient laboratory-scale synthesis involves the deprotonation of a readily available starting material, dimethyl methylphosphonate, followed by quenching with an electrophilic silicon source. This method provides clean access to the target compound.[1]

Causality and Experimental Rationale: The α-protons adjacent to the phosphonate group in dimethyl methylphosphonate are acidic due to the electron-withdrawing nature of the phosphoryl group (P=O). A strong, non-nucleophilic base is required to deprotonate this position without competing side reactions like addition to the phosphorus center. Lithium diisopropylamide (LDA), generated in situ from n-butyllithium (n-BuLi) and diisopropylamine, is the ideal base for this purpose. The resulting carbanion is a potent nucleophile that is subsequently "trapped" by the electrophilic trimethylsilyl chloride (TMS-Cl) to form the stable C-Si bond. The reaction is conducted at low temperatures (-78 °C) to control the reactivity of the strong base and prevent side reactions.

Experimental Protocol

This protocol is adapted from established literature procedures.[1]

-

Inert Atmosphere : Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen gas throughout the reaction.

-

Solvent and Amine : Add anhydrous tetrahydrofuran (THF, 50 mL) and diisopropylamine (15 mL, 0.10 mol) to the flask.

-

Base Preparation (LDA) : Cool the solution to -20 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 40 mL, 0.10 mol) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Deprotonation : Cool the freshly prepared LDA solution to -78 °C. In a separate, dry flask, dissolve dimethyl methylphosphonate (6.20 g, 50.0 mmol) in anhydrous THF (10 mL). Add this phosphonate solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 20-30 minutes at this temperature to ensure complete carbanion formation.

-

Silylation : Add trimethylsilyl chloride (6.6 mL, 52 mmol) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the mixture to warm to 0 °C over a period of 30 minutes.

-

Workup : Cool the mixture back to -20 °C and carefully quench the reaction by adding 4 M HCl solution dropwise until the pH is approximately 1. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether.

-

Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Caption: Synthesis workflow for this compound.

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

The primary utility of this compound in research and drug development is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes.[2][3][4] When this specific phosphonate is used, the product is a vinylsilane.

Significance in Drug Development: Vinylsilanes are exceptionally versatile synthetic intermediates.[5][6][7] The carbon-silicon bond can be selectively cleaved and replaced with other functional groups through reactions like the Hiyama cross-coupling, allowing for the construction of complex molecular architectures commonly found in pharmaceutical agents.[7][8] The HWE reaction using this reagent provides a reliable method to install this valuable functionality.

HWE Reaction Mechanism and Protocol

The reaction begins with the deprotonation of the phosphonate at the carbon adjacent to both the phosphorus and silicon atoms, forming a stabilized carbanion. This nucleophile then attacks an aldehyde or ketone. The resulting intermediate collapses into an oxaphosphetane, which then fragments to give the desired vinylsilane (predominantly as the E-isomer) and a water-soluble phosphate byproduct that is easily removed during workup.[2][4][9]

General Protocol for HWE Reaction:

-

Deprotonation : Dissolve this compound in an anhydrous solvent like THF and cool to -78 °C under an inert atmosphere. Add a strong base (e.g., n-BuLi) to generate the reactive carbanion.

-

Carbonyl Addition : Slowly add a solution of the desired aldehyde or ketone to the carbanion solution at -78 °C.

-

Reaction and Workup : Stir the reaction at low temperature for a specified time before allowing it to warm and quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Isolation : Extract the product with an organic solvent, dry, and purify, typically by column chromatography.

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Hazard Statements :

-

Precautionary Codes : P261, P264, P280, P302+P352, P305+P351+P338, P405, P501.[1]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound serves as a highly effective and specialized reagent for synthetic chemists. Its straightforward synthesis and its role in the Horner-Wadsworth-Emmons reaction provide a reliable pathway to vinylsilanes, which are crucial building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications. Understanding its properties, synthesis, and reactivity is key to leveraging its full potential in a research and development setting.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4305701, this compound. Retrieved from [Link].

-

Toshimitsu, A., et al. (2006). Convenient Synthesis of 1-(Trimethylsilyl)- and 1-(Trimethylstannyl)Vinylphosphonates and Their Synthetic Application. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10-11), 2447-2458. Available at: [Link].

-

Specklin, S., & Cossy, J. (2015). Chemoselective Synthesis of β-Ketophosphonates Using Lithiated α-(Trimethylsilyl)methylphosphonate. The Journal of Organic Chemistry, 80(23), 12155–12161. Available at: [Link].

-

Specklin, S., & Cossy, J. (2015). ChemInform Abstract: Chemoselective Synthesis of β-Ketophosphonates Using Lithiated α-(Trimethylsilyl)methylphosphonate. ChemInform, 46(11). Available at: [Link].

-

Toshimitsu, A., et al. (2014). Convenient Synthesis of 1-(Trimethylsilyl)- and 1-(Trimethylstannyl)vinylphosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1-10. Available at: [Link].

-

Maryanoff, B. E., & Reitz, A. B. (2010). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. Available at: [Link].

-

Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia. Available at: [Link].

-

Showell, G. A., & Mills, J. S. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry, 15, 1-20. Available at: [Link].

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved from [Link].

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link].

-

ResearchGate. (2022). Synthesis of Vinylsilanes. Retrieved from [Link].

-

The Organic Chemistry Tutor. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes [Video]. YouTube. Retrieved from [Link].

-

Wang, C., et al. (2021). Photocatalyzed cycloaromatization of vinylsilanes with arylsulfonylazides. Nature Communications, 12(1), 3326. Available at: [Link].

-

Wikipedia contributors. (2023). Michaelis–Arbuzov reaction. Wikipedia, The Free Encyclopedia. Available at: [Link].

-

Luh, T.-Y., et al. (2003). Synthetic Applications of Allylsilanes and Vinylsilanes. Chemical Reviews, 103(10), 4033-4090. Available at: [Link].

-

Marciniec, B., et al. (2015). Silylative coupling of olefins with vinylsilanes in the synthesis of functionalized alkenes. Organic Chemistry Frontiers, 2(6), 649-661. Available at: [Link].

-

Chen, T., et al. (2017). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Green Chemistry, 19(21), 5226-5231. Available at: [Link].

-

ResearchGate. (n.d.). Michaelis-Arbuzov Phosphonate Synthesis. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Wittig-Horner Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Silylative coupling of olefins with vinylsilanes in the synthesis of functionalized alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Photocatalyzed cycloaromatization of vinylsilanes with arylsulfonylazides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

A Comprehensive Technical Guide to Dimethyl trimethylsilylmethylphosphonate for the Research Professional

Executive Summary

Dimethyl trimethylsilylmethylphosphonate is a unique hybrid organophosphorus-organosilicon compound that holds significant potential as a versatile reagent and building block in modern organic synthesis. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores its functional applications, particularly in olefination reactions, and its emerging role in the development of novel chemical entities for materials science and drug discovery. The protocols and mechanistic discussions herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their respective fields.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 13433-42-6, is structurally characterized by a central phosphonate core linked to two methoxy groups, and a methylene bridge connecting the phosphorus atom to a trimethylsilyl group.[1][2] This combination of a phosphoryl group and a silicon moiety imparts a distinct reactivity profile.[3]

Molecular Structure Visualization

The 2D structure of this compound highlights the key functional groups that dictate its chemical behavior.

Caption: 2D structure of this compound.

Physicochemical Data Summary

A compilation of the key physical and chemical properties is essential for experimental design, including reaction setup, purification, and safety considerations.

| Property | Value | Reference |

| IUPAC Name | dimethoxyphosphorylmethyl(trimethyl)silane | [4] |

| CAS Number | 13433-42-6 | [1][2] |

| Molecular Formula | C₆H₁₇O₃PSi | [4] |

| Molecular Weight | 196.26 g/mol | [4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 181 °C (358 °F; 454 K) | [5] |

| Density | 1.145 g/mL at 25 °C | [5] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

Synthesis and Mechanistic Rationale

The primary and most efficient method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond.[6]

The Michaelis-Arbuzov Reaction Pathway

The reaction proceeds via the nucleophilic attack of a trialkyl phosphite, in this case, trimethyl phosphite, on an alkyl halide, such as (chloromethyl)trimethylsilane.[6][7] The reaction is typically thermally induced and results in the formation of the desired phosphonate and a volatile alkyl halide byproduct.

Caption: Michaelis-Arbuzov reaction for synthesizing the target phosphonate.

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction

This protocol is a self-validating system, where successful execution yields a product whose spectroscopic data will align with the characterization section.

-

Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent hydrolysis of the reagents.

-

Reagent Charging: Charge the flask with an equimolar amount of (chloromethyl)trimethylsilane.

-

Reaction Initiation: Add trimethyl phosphite (1.0 to 1.1 equivalents) dropwise to the (chloromethyl)trimethylsilane at room temperature. An exothermic reaction may be observed.

-

Thermal Promotion: After the initial addition, heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours. The progress can be monitored by the cessation of methyl chloride evolution or by ³¹P NMR.

-

Causality: Heating is crucial for the second step of the Arbuzov reaction, the dealkylation of the phosphonium intermediate, which is an Sₙ2 attack of the chloride ion on one of the phosphite's methyl groups.[8]

-

-

Purification: After cooling to room temperature, remove any unreacted starting materials and the volatile byproduct under reduced pressure. The crude product is then purified by vacuum distillation to yield the final this compound as a colorless liquid.

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized this compound are unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will exhibit three distinct signals:

-

A sharp singlet at approximately 0.1 ppm, integrating to 9 protons, corresponding to the trimethylsilyl (Si(CH₃)₃) group.

-

A doublet at approximately 1.5-2.0 ppm, integrating to 2 protons, for the methylene bridge (-CH₂-) protons. The splitting into a doublet is due to coupling with the phosphorus nucleus (²J(P,H) ≈ 15-20 Hz).

-

A doublet at approximately 3.7 ppm, integrating to 6 protons, corresponding to the two methoxy (-OCH₃) groups. This signal is also split by the phosphorus nucleus (³J(P,H) ≈ 10-12 Hz).

-

-

³¹P NMR: As a medium sensitivity nucleus with 100% natural abundance, ³¹P NMR is a powerful tool for characterizing organophosphorus compounds.[9]

-

In a proton-decoupled spectrum, a single sharp resonance is expected in the range of +25 to +35 ppm (relative to 85% H₃PO₄), which is characteristic for alkylphosphonates.[9][10][11]

-

In a proton-coupled spectrum, this signal would be split into a triplet due to coupling with the adjacent methylene protons.

-

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 196. Key fragmentation patterns include the loss of a methoxy group (M-31) and the characteristic trimethylsilyl cation at m/z = 73.

Infrared (IR) Spectroscopy

-

The IR spectrum provides confirmation of the key functional groups:

-

A strong P=O (phosphoryl) stretch at approximately 1250 cm⁻¹.

-

P-O-C stretches in the region of 1030-1050 cm⁻¹.

-

A characteristic Si-C stretch and CH₃ rocking vibration for the trimethylsilyl group around 860 cm⁻¹ and 1250 cm⁻¹ (often overlapping with the P=O stretch).

-

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly for the construction of complex molecules.

Horner-Wadsworth-Emmons (HWE) Olefination

A primary application of this phosphonate is in the Horner-Wadsworth-Emmons (HWE) reaction to form vinylsilanes.[12][13][14] The HWE reaction is a widely used method for creating carbon-carbon double bonds with high stereoselectivity.[12][13]

-

Deprotonation: The phosphonate is deprotonated at the methylene bridge using a strong base (e.g., NaH, n-BuLi) to form a stabilized phosphonate carbanion.[12]

-

Nucleophilic Attack: This carbanion then acts as a nucleophile, attacking an aldehyde or ketone.[15]

-

Elimination: The resulting intermediate undergoes elimination to form an alkene and a water-soluble phosphate byproduct, which simplifies purification.[13]

The resulting vinylsilanes are versatile synthetic intermediates that can undergo a variety of further transformations, making this phosphonate a key tool for molecular construction.

Use as a Flame Retardant

Organophosphorus compounds are well-known for their flame-retardant properties. This compound has been identified for its utility as a flame retardant in polymers such as polyoxymethylene (POM) and polyvinyl chloride (PVC).[1][2] Its effectiveness stems from its ability to disrupt the combustion cycle in both the gas and condensed phases.

Potential in Drug Discovery

While direct applications in drug molecules are less common, phosphonates are often used as phosphate mimics in medicinal chemistry to improve metabolic stability or cell permeability. The silyl group can further modulate lipophilicity and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[16] Therefore, this compound serves as a valuable building block for creating novel phosphonate-containing compounds for biological screening. The development of new synthetic methodologies is crucial for advancing drug discovery.[17][18]

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount.

-

Hazards: This compound is an irritant to the skin, eyes, and respiratory system.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

References

-

He, Q., et al. (2025). Mesoporous silica nanoparticle-based nanomedicine: Preparation, functional modification, and theranostic applications. PubMed Central. [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

- Google Patents. (n.d.). CN102796136A - Synthesis method of dimethylheptyl methylphosphonate.

-

PubMed. (n.d.). Characterization of transmembrane chemical shift differences in the 31P NMR spectra of various phosphoryl compounds added to erythrocyte suspensions. PubMed. [Link]

- Google Patents. (n.d.). CN107793449B - Method for synthesizing dimethyl methyl phosphate.

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Dimethyl methylphosphonate. Wikipedia. [Link]

- Google Patents. (n.d.). CN102875846B - Composite environmental-friendly flame retardant for POM (polyoxymethylene) and POM flame-retardant plastic.

-

ResearchGate. (n.d.). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. ResearchGate. [Link]

-

OECD SIDS. (2002). DIMETHYL PHOSPHONATE CAS N°: 868-85-9. OECD. [Link]

-

ResearchGate. (n.d.). Characterization of methylphosphonate as a 31P NMR pH indicator. ResearchGate. [Link]

-

ResearchGate. (n.d.). Demethylation of dimethyl phosphonate esters with sodium ethanethiolate: Improved synthesis of 5'-methylene substituted 2',5'-deoxyribonucleotides. ResearchGate. [Link]

-

PubMed Central. (n.d.). An Update on Mesoporous Silica Nanoparticle Applications in Nanomedicine. PubMed Central. [Link]

-

YouTube. (2023). Arbuzov Reaction. YouTube. [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Organic Syntheses. [Link]

-

ChemRxiv. (2024). DFT Study of the Arbuzov Reaction Mechanism between Ethyl Halogenides and Trimethoxyphosphine. ChemRxiv. [Link]

-

YouTube. (2025). Reimagining Druggability using Chemoproteomic Platforms. YouTube. [Link]

- Google Patents. (n.d.). CN102964382A - Method for synthesizing dimethyl methylphosphonate.

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

-

Cheméo. (n.d.). Dimethyl phosphonate - Chemical & Physical Properties. Cheméo. [Link]

-

NMR Service. (n.d.). 31 Phosphorus NMR. NMR Service. [Link]

-

YouTube. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. YouTube. [Link]

-

UNH Scholars' Repository. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. UNH Scholars' Repository. [Link]

-

MDPI. (n.d.). Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method. MDPI. [Link]

-

YouTube. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. [Link]

- Google Patents. (n.d.). CN102875935B - Composite environmental-friendly flame retardant for PVC (polyvinyl chloride) and PVC flame-retardant plastic.

-

ResearchGate. (n.d.). Michaelis-Arbuzov Phosphonate Synthesis. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

-

YouTube. (2018). 31-P NMR Spectroscopy | Solved Problems. YouTube. [Link]

-

Bentham Science. (n.d.). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Bentham Science. [Link]

Sources

- 1. CN102875846B - Composite environmental-friendly flame retardant for POM (polyoxymethylene) and POM flame-retardant plastic - Google Patents [patents.google.com]

- 2. CN102875935B - Composite environmental-friendly flame retardant for PVC (polyvinyl chloride) and PVC flame-retardant plastic - Google Patents [patents.google.com]

- 3. This compound | 13433-42-6 | Benchchem [benchchem.com]

- 4. This compound | C6H17O3PSi | CID 4305701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. Characterization of transmembrane chemical shift differences in the 31P NMR spectra of various phosphoryl compounds added to erythrocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 13. Wittig-Horner Reaction [organic-chemistry.org]

- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

The Spectroscopic Signature of Dimethyl Trimethylsilylmethylphosphonate: A Technical Guide for Researchers

For professionals engaged in the synthesis and characterization of organophosphorus and organosilicon compounds, a comprehensive understanding of their spectroscopic properties is paramount. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Dimethyl trimethylsilylmethylphosphonate (CAS 13433-42-6). This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling accurate identification, purity assessment, and structural elucidation.

Introduction to this compound

This compound, with the chemical formula C₆H₁₇O₃PSi and a molecular weight of 196.26 g/mol , is a fascinating molecule that incorporates both a phosphonate and a trimethylsilyl group.[1] This unique structure gives rise to a distinct spectroscopic fingerprint, which, when correctly interpreted, provides a wealth of information about its molecular architecture. Understanding these spectral characteristics is crucial for confirming the successful synthesis of the target molecule and for ruling out the presence of structurally similar impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR all provide critical and complementary information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals, each corresponding to a unique set of protons in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| Si(CH₃)₃ | ~0.1 | Singlet | N/A | 9H |

| P-CH₂-Si | ~1.0 - 1.5 | Doublet | ²J(P,H) ≈ 15-20 Hz | 2H |

| P(OCH₃)₂ | ~3.7 | Doublet | ³J(P,H) ≈ 10-12 Hz | 6H |

Expert Insights:

-

The Upfield Singlet: The nine protons of the trimethylsilyl (TMS) group are chemically equivalent and are highly shielded by the electropositive silicon atom. This results in a sharp singlet at a very upfield chemical shift, typically around 0.1 ppm. This signal is a hallmark of a TMS group and its presence is a strong indicator of the desired structure.

-

The Methylene Bridge: The two protons of the methylene group bridging the phosphorus and silicon atoms are chemically equivalent. They are expected to appear as a doublet due to coupling with the phosphorus-31 nucleus (²J(P,H)). The observed chemical shift will be further downfield than the TMS protons due to the influence of the adjacent phosphonate group.

-

The Methoxy Protons: The six protons of the two methoxy groups are also chemically equivalent. They will appear as a doublet due to a three-bond coupling to the phosphorus-31 nucleus (³J(P,H)). The electronegative oxygen atoms deshield these protons, causing their signal to appear at the most downfield position of the three.

A ¹H NMR spectrum for this compound is available in the SpectraBase database.[1]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display three signals, corresponding to the three distinct carbon environments.

| Carbon | Expected Chemical Shift (ppm) | Multiplicity (Proton-Decoupled) |

| Si(C H₃)₃ | ~0-2 | Singlet |

| P-C H₂-Si | ~15-25 | Doublet (due to ¹J(P,C)) |

| P(OC H₃)₂ | ~50-55 | Doublet (due to ²J(P,C)) |

Expert Insights:

-

TMS Carbons: The three carbons of the trimethylsilyl group are equivalent and will appear as a single, sharp peak at a very upfield chemical shift.

-

Phosphorus-Carbon Coupling: A key feature of the ¹³C NMR spectrum of organophosphorus compounds is the observation of coupling between the phosphorus-31 and carbon-13 nuclei. The methylene carbon directly attached to the phosphorus atom will be split into a doublet with a large one-bond coupling constant (¹J(P,C)). The methoxy carbons, being two bonds away from the phosphorus, will also appear as a doublet, but with a smaller two-bond coupling constant (²J(P,C)). The magnitude of these coupling constants can provide valuable structural information.

A ¹³C NMR spectrum for this compound, sourced from Fluka AG, is available in the SpectraBase database.[1]

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a highly sensitive and informative technique for characterizing organophosphorus compounds. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity (Proton-Decoupled) |

| P | ~25 - 35 | Singlet |

Expert Insights:

The chemical shift of the phosphorus-31 nucleus is highly dependent on its oxidation state and the nature of the substituents attached to it. For a phosphonate ester of this type, a chemical shift in the range of +25 to +35 ppm (relative to 85% H₃PO₄) is anticipated. The proton-decoupled spectrum will show a sharp singlet, confirming the presence of a single phosphorus environment.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the P=O, P-O-C, and Si-C bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| P=O (Phosphoryl) | 1240 - 1260 | Strong |

| P-O-C | 1020 - 1050 | Strong |

| Si-C (stretch) | 1250 - 1270 and 840 - 860 | Strong, Sharp |

| C-H (stretch) | 2850 - 3000 | Medium to Strong |

Expert Insights:

-

The Dominant P=O Stretch: The most prominent feature in the IR spectrum will be a strong absorption band corresponding to the P=O stretching vibration. Its position is a good indicator of the electronic environment around the phosphonate group.

-

Si-C Vibrations: The presence of the trimethylsilyl group will be confirmed by strong, sharp bands corresponding to the Si-C stretching and rocking vibrations. The band around 1250 cm⁻¹ is particularly characteristic.

An FTIR spectrum of this compound is available in the SpectraBase database, provided by Alfa Aesar.[1]

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

| m/z | Proposed Fragment |

| 196 | [M]⁺ (Molecular Ion) |

| 181 | [M - CH₃]⁺ |

| 151 | [M - OCH₃ - H₂]⁺ or [M - P(O)(OCH₃)]⁺ |

| 123 | [M - Si(CH₃)₃]⁺ or [(CH₃O)₂P(O)]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Expert Insights:

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways. Loss of a methyl group from either the silyl or methoxy moieties is a common initial fragmentation step, leading to the peak at m/z 181. The peak at m/z 73, corresponding to the trimethylsilyl cation, is a very strong indicator of the presence of this group. The NIST Mass Spectrometry Data Center reports major peaks at m/z 181, 151, and 123 for this compound.[1]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single pulse

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled single pulse

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

³¹P NMR Acquisition:

-

Spectrometer: 162 MHz or higher

-

Pulse Program: Proton-decoupled single pulse

-

Number of Scans: 64-128

-

Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR) or as a neat liquid film between salt plates (NaCl or KBr).

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

GC Conditions:

-

Column: A suitable non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection Mode: Split or splitless.

-

Temperature Program: A gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure good separation.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40 - 400.

Logical Relationships and Workflows

The characterization of a newly synthesized batch of this compound should follow a logical workflow to ensure its identity and purity.

Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic data of this compound provides a clear and unambiguous signature for its identification. The combination of ¹H, ¹³C, and ³¹P NMR, along with IR and mass spectrometry, offers a comprehensive toolkit for the structural verification and purity assessment of this compound. By understanding the underlying principles that govern the spectral features, researchers can confidently interpret their experimental data and ensure the integrity of their scientific work.

References

-

PubChem. This compound. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Dimethyl Trimethylsilylmethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed overview of the essential safety and handling protocols for Dimethyl trimethylsilylmethylphosphonate (CAS No. 13433-42-6). As a Senior Application Scientist, the following content is synthesized from established safety data, toxicological information on related compounds, and field-proven best practices. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures. This document is structured to provide a self-validating system of protocols for maintaining a safe laboratory environment.

It is crucial to note that while the user requested information on "this compound," the initial broad searches predominantly yielded data for the more common and structurally similar compound, "Dimethyl methylphosphonate" (DMMP, CAS No. 756-79-6). This guide will focus on the requested chemical, this compound, and will draw upon general principles for organophosphorus and organosilicon compounds where specific data is limited.

Chemical Identity and Properties

This compound is an organophosphorus compound containing a silicon atom. Its structure and properties necessitate careful handling.

-

Chemical Name: this compound

-

CAS Number: 13433-42-6[1]

-

Molecular Formula: C₆H₁₇O₃PSi[1]

-

Appearance: Likely a liquid, given the properties of similar compounds.

-

Known Characteristics: Described as very hygroscopic and moderately irritating to the skin and mucous membranes.[4]

| Property | Value | Source |

| IUPAC Name | dimethoxyphosphorylmethyl(trimethyl)silane | PubChem[1] |

| InChIKey | QBHFBIHXALNDCB-UHFFFAOYSA-N | PubChem[1] |

| Molecular Formula | C₆H₁₇O₃PSi | PubChem[1] |

| CAS Number | 13433-42-6 | PubChem[1] |

Hazard Identification and Risk Assessment

Understanding the potential hazards is the foundation of safe handling. The GHS classification for this compound indicates the following primary hazards.[5]

-

Skin Irritation (H315): Causes skin irritation.[5]

-

Serious Eye Irritation (H319): Causes serious eye irritation.[5]

-

Respiratory Irritation (H335): May cause respiratory irritation.[5]

Due to its classification as an organophosphorus compound, there may be potential for other hazards not yet fully characterized for this specific molecule. Organophosphates as a class can have neurotoxic effects through cholinesterase inhibition, although the toxicity can vary widely.

Causality of Hazards:

-

The phosphonate group can interact with biological molecules, leading to irritation.

-

The silyl group can influence the compound's reactivity and ability to penetrate biological membranes.

-

As with many volatile or aerosolizable chemicals, inhalation can lead to irritation of the respiratory tract.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls

-

Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

-

Ventilation: The laboratory should have adequate general ventilation. Storage areas for this chemical should be well-ventilated.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Tightly fitting safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Nitrile gloves may be suitable for incidental contact, but for prolonged handling, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for tears or punctures before use.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Protective Clothing: For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or coveralls should be worn.

-

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. A full respiratory protection program, including fit testing, is necessary in such cases.

Safe Handling and Storage Protocols

Adherence to strict protocols is critical for preventing exposure and accidents.

General Handling

-

Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.

-

Avoid Inhalation: Do not breathe vapors or mists.

-

Hygroscopic Nature: Due to its very hygroscopic nature, handle the compound under anhydrous conditions where possible and protect it from moisture.[4]

-

Ignition Sources: Keep away from heat, sparks, and open flames.

-

Static Discharge: Take precautionary measures against static discharge.

Storage

-

Container: Store in a tightly closed, properly labeled container.[4]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.

-

Security: Store in a locked cabinet or a secure area accessible only to authorized personnel.

Experimental Workflow: Small-Scale Reaction Setup

This protocol outlines the steps for safely setting up a small-scale reaction involving this compound.

-

Preparation:

-

Don all required PPE (safety goggles, lab coat, appropriate gloves).

-

Ensure the fume hood is operational and the sash is at the appropriate height.

-

Gather all necessary glassware and ensure it is clean and dry, given the compound's hygroscopic nature.

-

-

Reagent Transfer:

-

Place the stock bottle of this compound in a secondary container within the fume hood.

-

Carefully measure the required amount of the chemical using a clean, dry syringe or graduated cylinder.

-

Slowly add the chemical to the reaction vessel.

-

-

Reaction:

-

Assemble the reaction apparatus within the fume hood.

-

If heating is required, use a heating mantle with a temperature controller. Do not use an open flame.

-

Maintain constant monitoring of the reaction.

-

-

Work-up and Cleanup:

-

Quench the reaction carefully according to the specific experimental procedure.

-

Clean all glassware that came into contact with the chemical with an appropriate solvent, followed by soap and water.

-

Dispose of all waste in properly labeled hazardous waste containers.

-

Caption: Workflow for a small-scale reaction.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spills

-

Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

-

Contain: If safe to do so, contain the spill using an absorbent material like vermiculite or sand. Do not use combustible materials.

-

Neutralize: For small spills, after absorption, the area may need to be decontaminated. Follow your institution's specific guidelines for organophosphorus compounds.

-

Collect: Carefully collect the absorbed material and contaminated items into a sealed, labeled container for hazardous waste disposal.

-

Ventilate: Ensure the area is well-ventilated during and after cleanup.

Caption: Spill response workflow.

Fire

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use a direct stream of water, as it may spread the fire.

-

Evacuation: Evacuate the area immediately.

-

Firefighter Information: Inform firefighters of the nature of the chemical involved.

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Containers: Collect all chemical waste in designated, properly labeled, and sealed containers.

-

Compatibility: Do not mix with incompatible waste streams.

-

Regulations: Dispose of all waste in accordance with local, state, and federal regulations.

Conclusion